molecular formula C28H21ClN2O6S B12020679 Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609794-97-0

Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12020679
CAS No.: 609794-97-0
M. Wt: 549.0 g/mol
InChI Key: TTXYQAFFKFBQMO-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and pharmaceuticals. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: Starting with a chlorophenyl derivative, the furan ring is synthesized through a cyclization reaction.

    Aldol Condensation: The furan derivative undergoes aldol condensation with an appropriate aldehyde to form the methylene bridge.

    Thiazolo[3,2-a]pyrimidine Core Formation: The intermediate is then reacted with a thiazole derivative under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine core.

    Esterification: The final step involves esterification to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((5-phenylfuran-2-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 2-((5-(4-bromophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The presence of the 4-chlorophenyl group in Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

CAS No.

609794-97-0

Molecular Formula

C28H21ClN2O6S

Molecular Weight

549.0 g/mol

IUPAC Name

methyl (2Z)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H21ClN2O6S/c1-15-23(27(34)36-3)24(17-4-6-18(7-5-17)26(33)35-2)31-25(32)22(38-28(31)30-15)14-20-12-13-21(37-20)16-8-10-19(29)11-9-16/h4-14,24H,1-3H3/b22-14-

InChI Key

TTXYQAFFKFBQMO-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.